molecular formula C19H20N4O4S B2511829 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 891144-82-4

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2511829
CAS RN: 891144-82-4
M. Wt: 400.45
InChI Key: OXDGGYLWWNQPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process includes the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-oxadiazole ring, which is a heterocyclic compound . The compound also contains dimethylsulfamoyl and benzamide groups.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.642, and it has a molar refractivity of 123.9±0.4 cm³ . The compound has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its polar surface area is 114 Ų, and it has a polarizability of 49.1±0.5 10^-24 cm³ . The compound has a surface tension of 62.4±3.0 dyne/cm and a molar volume of 343.0±3.0 cm³ .

Scientific Research Applications

Anticancer Applications

Compounds with 1,3,4-oxadiazol derivatives have been designed, synthesized, and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) explored the synthesis of substituted benzamides with 1,3,4-oxadiazol moieties and evaluated their anticancer activity against multiple cancer cell lines. Some derivatives demonstrated higher anticancer activities than the reference drug, etoposide, suggesting their potential as anticancer agents Ravinaik et al., 2021.

Antimicrobial and Antioxidant Activities

Compounds incorporating 1,3,4-oxadiazol derivatives have shown promise in antimicrobial and antioxidant studies. Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their biological activities. The synthesized compounds exhibited notable antibacterial and potent antioxidant activities, highlighting their potential in addressing microbial infections and oxidative stress Karanth et al., 2019.

Material Science Applications

The inclusion of 1,3,4-oxadiazol units in polyamides has been investigated for the development of materials with desirable properties. Sava et al. (2003) reported the synthesis of new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, which exhibited good thermal stability and solubility in certain solvents. These polymers could be cast into thin, flexible films with notable tensile strength, moduli, and blue fluorescence, suggesting applications in material science and optoelectronics Sava et al., 2003.

Antifungal Activity

Compounds derived from 4-toluenesulfonamide and incorporating 1,3,4-oxadiazol structures have been synthesized and evaluated for their antifungal activity. Khodairy et al. (2016) found that these newly synthesized compounds exhibited good antifungal activity, indicating their potential use in developing new antifungal agents Khodairy et al., 2016.

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-5-10-16(13(2)11-12)18-21-22-19(27-18)20-17(24)14-6-8-15(9-7-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDGGYLWWNQPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.